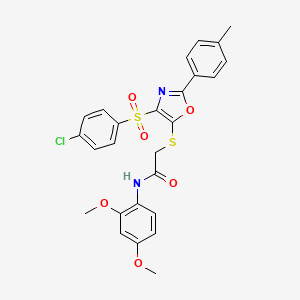![molecular formula C23H30O3S B2363939 1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone CAS No. 882749-35-1](/img/structure/B2363939.png)
1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone, also known as 3-Pentamethylbenzyl sulfanyl-1-propanone or PMBS-1-Propanone, is an organic compound with a wide range of applications in the scientific and medical fields. It is a colorless liquid with a pungent odor, and is soluble in organic solvents. PMBS-1-Propanone is used in the synthesis of various organic compounds and has been studied for its potential therapeutic applications.
Scientific Research Applications
Chemical Reactions and Product Formation : Klimenko et al. (1986) described the reaction of a similar compound with hydrogen sulfide and acids, leading to the formation of intramolecular rearrangement products in addition to usual disproportionation products (Klimenko et al., 1986).
Lignin Studies : Research by Li et al. (1996) involved acid treatment of lignin models, resulting in various 1,2-diaryl-1-propanones, highlighting the compound's relevance in understanding lignin structure and transformations (Li, Lundquist, & Stenhagen, 1996).
Pharmacological Potential : Barfknecht, Miles, and Leseney (1970) found that a related compound, 1-(3,4-dimethoxyphenyl)-2-propanol, affected the conditioned avoidance response in rats, indicating potential CNS depressant effects, relevant for pharmacological research (Barfknecht, Miles, & Leseney, 1970).
Chemiluminescence Research : Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which could have implications in the study of light-emitting reactions (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Crystallography and Structural Analysis : Bardet et al. (1999) investigated an inclusion compound of a related epoxide with chloroform, using NMR and X-ray crystallography, providing insights into molecular structures and interactions (Bardet, Foray, Li, Lundquist, & Stomberg, 1999).
Copolymer Synthesis for Bioconjugation : Rossi et al. (2008) synthesized copolymers containing poly(ethylene glycol) and dioxolane functional groups, which could be relevant in creating aldehyde-containing copolymers for bioconjugation (Rossi, Zou, Scott, & Kizhakkedathu, 2008).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3S/c1-14-15(2)17(4)20(18(5)16(14)3)13-27-11-10-21(24)19-8-9-22(25-6)23(12-19)26-7/h8-9,12H,10-11,13H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNAVAWRACQIHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CSCCC(=O)C2=CC(=C(C=C2)OC)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

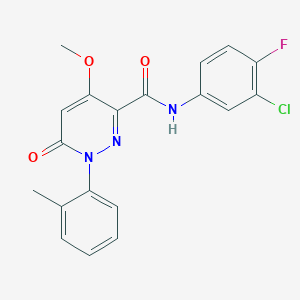
![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2363857.png)
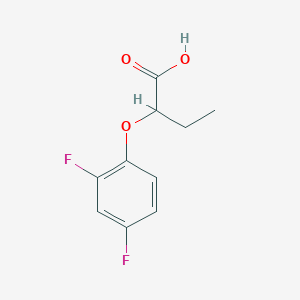
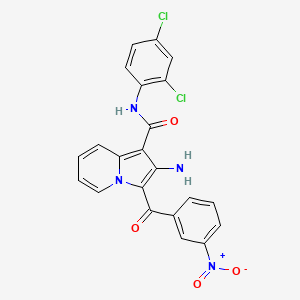

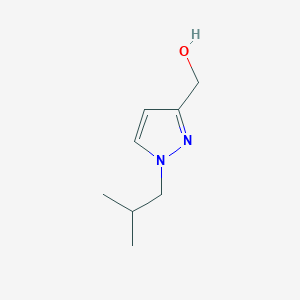
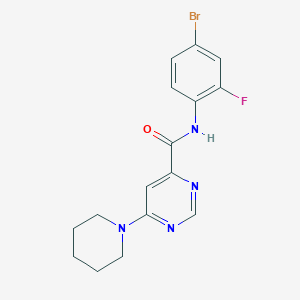
![4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2363866.png)
![(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363867.png)

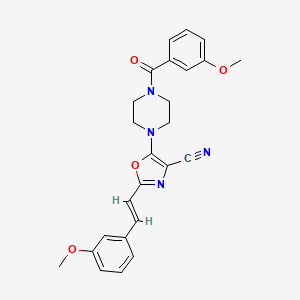
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2363874.png)
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2363875.png)
